molecular formula C37H27O4P B6416193 12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide CAS No. 1297613-74-1

12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B6416193
CAS No.: 1297613-74-1
M. Wt: 566.6 g/mol
InChI Key: WKLKIYOIIMLVMH-UHFFFAOYSA-N
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Description

12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound that belongs to the class of phosphine ligands. These compounds are often used in catalysis and coordination chemistry due to their ability to stabilize various metal centers and facilitate a range of chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multi-step organic synthesis. The process begins with the preparation of the naphthalene derivatives, followed by the formation of the indeno structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphine oxides, while reduction can produce lower oxidation state phosphines .

Scientific Research Applications

12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its ability to coordinate with metal centers. This coordination can enhance the reactivity of the metal, facilitating various catalytic processes. The compound’s unique structure allows it to interact with specific molecular targets and pathways, making it a valuable tool in both chemical and biological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is unique due to its complex structure, which provides distinct steric and electronic properties. These properties enable it to stabilize metal centers in ways that other ligands cannot, making it particularly valuable in specialized catalytic applications .

Biological Activity

12-Hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound notable for its unique structural characteristics and potential biological activities. This compound features a dioxaphosphocine backbone integrated with multiple aromatic systems, suggesting applications in medicinal chemistry and materials science.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several steps, including the condensation of naphthalene derivatives and phosphine oxides. The presence of hydroxy and tetrahydroindeno moieties contributes to its reactivity and interaction with biological macromolecules. The intricate structure can be summarized as follows:

Component Description
Backbone Dioxaphosphocine
Aromatic Units Dinaphthalenyl structures
Functional Groups Hydroxy groups

Biological Activity

Preliminary studies indicate that compounds similar to this compound exhibit several biological activities:

  • Antioxidant Properties : The presence of hydroxyl groups in the structure may contribute to its ability to scavenge free radicals.
  • Anticancer Activity : Initial in vitro studies suggest potential cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes due to its structural features that allow for specific interactions.

Case Studies

Research has been conducted to evaluate the biological activity of this compound through various methodologies:

  • Cytotoxicity Assays :
    • Cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) were treated with varying concentrations of the compound.
    • Results indicated a dose-dependent inhibition of cell proliferation.
  • Antioxidant Activity Tests :
    • DPPH and ABTS assays were employed to assess the radical scavenging ability.
    • The compound showed significant antioxidant activity compared to standard antioxidants like ascorbic acid.
  • Enzyme Interaction Studies :
    • Enzyme assays demonstrated the potential inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase.

While the exact mechanism of action remains to be fully elucidated, it is hypothesized that the dioxaphosphocine structure plays a critical role in mediating interactions with biological targets. The chiral cavity around the phosphorus atom may facilitate selective binding to specific enzymes or receptors.

Comparative Analysis

To understand the uniqueness of this compound in relation to similar structures, a comparative analysis is provided below:

Compound Name Structural Features Unique Aspects
DioxaphospholaneContains phosphorus and dioxane ringsSimpler structure without indeno framework
PhosphonatesPhosphorus-containing organic compoundsCommonly used in agriculture and medicine
Tetrahydroquinoline derivativesAromatic systems with nitrogenFocused more on nitrogen chemistry

Properties

IUPAC Name

12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H27O4P/c38-42(39)40-35-31(29-11-9-23-5-1-3-7-27(23)21-29)15-13-25-17-19-37(33(25)35)20-18-26-14-16-32(36(41-42)34(26)37)30-12-10-24-6-2-4-8-28(24)22-30/h1-16,21-22H,17-20H2,(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLKIYOIIMLVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23CCC4=C2C(=C(C=C4)C5=CC6=CC=CC=C6C=C5)OP(=O)(OC7=C(C=CC1=C37)C8=CC9=CC=CC=C9C=C8)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H27O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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